molecular formula C6H10ClN5S B3097342 2-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride CAS No. 1309976-17-7

2-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride

Cat. No.: B3097342
CAS No.: 1309976-17-7
M. Wt: 219.70
InChI Key: ZYDRTORHKIRBQV-UHFFFAOYSA-N
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Description

2-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings.

Chemical Reactions Analysis

Types of Reactions

2-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

2-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit various enzymes by binding to their active sites, thereby blocking their activity. For example, it inhibits carbonic anhydrase by coordinating with the zinc ion in the enzyme’s active site . Additionally, it can induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to act as a versatile synthetic intermediate and its broad spectrum of biological activities make it a valuable compound for research and development .

Properties

IUPAC Name

2-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5S.ClH/c1-4-8-9-6-11(4)10-5(12-6)2-3-7;/h2-3,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDRTORHKIRBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(S2)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride
Reactant of Route 2
2-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride
Reactant of Route 3
2-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride
Reactant of Route 4
2-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride
Reactant of Route 5
2-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride
Reactant of Route 6
2-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride

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